molecular formula C21H16ClN5O3S B3003297 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 872860-45-2

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Katalognummer: B3003297
CAS-Nummer: 872860-45-2
Molekulargewicht: 453.9
InChI-Schlüssel: RBVFNGUPIZCIJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-chlorophenyl group at the 1-position and a thio-linked acetamide moiety bound to a 2,3-dihydrobenzo[b][1,4]dioxin ring at the 6-position (Fig. 1) . The dihydrobenzodioxin group may enhance lipophilicity and bioavailability, while the 3-chlorophenyl substituent likely contributes to target selectivity and binding affinity.

Eigenschaften

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3S/c22-13-2-1-3-15(8-13)27-20-16(10-25-27)21(24-12-23-20)31-11-19(28)26-14-4-5-17-18(9-14)30-7-6-29-17/h1-5,8-10,12H,6-7,11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVFNGUPIZCIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in cancer treatment and kinase inhibition. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H17ClN4O3S\text{C}_{18}\text{H}_{17}\text{Cl}\text{N}_4\text{O}_3\text{S}

The biological activity of this compound primarily revolves around its ability to inhibit specific kinases involved in cancer cell proliferation and survival. The pyrazolo[3,4-d]pyrimidine scaffold is known for mimicking ATP, allowing these compounds to effectively compete with ATP for binding at the active sites of kinases.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds similar to the target compound have shown potent anti-proliferative activities against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). Notably, a related compound exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR (T790M) .
  • Cell Cycle Arrest and Apoptosis : Flow cytometric analyses indicated that these compounds can induce apoptosis and arrest the cell cycle at the S and G2/M phases. The increase in the BAX/Bcl-2 ratio further supports their role as apoptotic inducers .

2. Kinase Inhibition

The compound's structural features suggest it may act as an inhibitor for various kinases:

  • EGFR Inhibition : The pyrazolo[3,4-d]pyrimidine derivatives have been characterized as effective inhibitors of epidermal growth factor receptors (EGFR), which are crucial in many cancers .
  • Dual Inhibition : Some derivatives have shown dual inhibition properties against both EGFR and vascular endothelial growth factor receptor 2 (VEGFR2), indicating their potential as multitargeted therapies .

3. Adenosine Receptor Affinity

Research has also highlighted that certain pyrazolo[3,4-d]pyrimidine compounds possess affinity for adenosine receptors, which are implicated in various physiological processes including inflammation and cancer progression .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound NameActivity TypeIC50 (µM)TargetReference
Compound 12bAnti-proliferative0.016EGFR WT
Compound 5iDual EGFR/VEGFR2 Inhibitor0.3EGFR/VEGFR2
Compound AAdenosine Receptor Affinity19.2A1 Receptor

Case Studies

Several case studies illustrate the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • MCF-7 Model : In a study involving MCF-7 breast cancer cells, a derivative demonstrated significant tumor growth inhibition alongside induction of apoptosis and suppression of cell migration .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to mimic purine structures and interact with various biological targets. The presence of a thio group and a benzo[dioxin moiety enhances its pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Anticancer Properties

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activities by inhibiting key enzymes involved in cell proliferation. For instance:

  • CDK2 Inhibition : The compound has been shown to selectively inhibit cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation. This inhibition can lead to the arrest of cancer cells at specific phases of the cell cycle, thereby reducing tumor growth .
  • EGFR Inhibition : Similar derivatives have been synthesized and tested as epidermal growth factor receptor (EGFR) inhibitors. One derivative demonstrated potent anti-proliferative effects against A549 and HCT-116 cancer cell lines with IC50 values indicating strong efficacy .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with its biological targets. These studies support the hypothesis that the pyrazolo[3,4-d]pyrimidine scaffold can effectively occupy the ATP-binding sites of kinases like CDK2 and EGFR .

Case Study 1: Development of CDK2 Inhibitors

A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized to evaluate their inhibitory effects on CDK2. The most potent compound showed an IC50 value significantly lower than that of existing CDK2 inhibitors, suggesting that modifications to the scaffold can enhance selectivity and potency .

Case Study 2: EGFR Targeting Compounds

In another study focused on EGFR inhibitors, several derivatives were synthesized based on the pyrazolo[3,4-d]pyrimidine structure. One compound exhibited remarkable selectivity against both wild-type and mutant forms of EGFR, indicating its potential use in overcoming resistance associated with traditional therapies .

Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound NameTarget EnzymeIC50 (µM)Activity Type
Compound 12bEGFR WT0.016Inhibitor
Compound XCDK20.025Inhibitor
Compound YEGFR T790M0.236Inhibitor

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 3-Chlorophenyl, dihydrobenzodioxin acetamide C₂₂H₁₆ClN₅O₃S 490.9 High lipophilicity from dihydrobenzodioxin; potential kinase inhibition
N-(2-(5-(3-Chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide () Pyrazolo[3,4-d]pyrimidin-4-one 3-Chlorobenzyl, thiophene acetamide C₂₀H₁₈ClN₅O₂S 427.9 Thiophene enhances π-π interactions; lower molecular weight may improve solubility
2-((1-(2-Hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide () Pyrazolo[3,4-d]pyrimidin-4-one 2-Hydroxyethyl, trifluoromethylphenyl acetamide C₂₀H₁₇F₃N₅O₃S 484.4 Hydroxyethyl group increases hydrophilicity; CF₃ improves metabolic stability
Example 83 () Pyrazolo[3,4-d]pyrimidin-4-one Dimethylamino, isopropoxyphenyl, chromenone C₃₄H₂₈F₂N₅O₄ 632.6 Bulky substituents may limit membrane permeability; chromenone adds fluorescence properties

Key Observations:

Substituent Impact : The dihydrobenzodioxin group in the target compound distinguishes it from analogs with thiophene () or trifluoromethylphenyl () moieties. This group likely improves blood-brain barrier penetration compared to the hydrophilic hydroxyethyl group in .

Molecular Weight : The target compound (490.9 g/mol) falls within the acceptable range for oral bioavailability, whereas Example 83 (632.6 g/mol) may face absorption challenges .

Synthetic Routes : The target compound’s synthesis likely involves coupling a pyrazolo[3,4-d]pyrimidin-4-one intermediate with a chloroacetamide derivative, similar to methods described in and .

Pharmacological and Functional Comparisons

While direct activity data for the target compound are sparse, insights can be drawn from related compounds:

  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines with chlorophenyl groups (e.g., ) show potent inhibition of Aurora kinases, critical in cancer cell division .
  • Antitumor Activity : Compounds with thioacetamide linkages (e.g., ) demonstrate antiproliferative effects in breast and colon cancer models, with IC₅₀ values ranging from 0.5–5 µM .
  • Metabolic Stability: The trifluoromethyl group in reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.